molecular formula C24H21N3O3 B14972387 N-[(2,5-Dimethoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide

N-[(2,5-Dimethoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide

Cat. No.: B14972387
M. Wt: 399.4 g/mol
InChI Key: FGOLKWSACXVAFZ-UHFFFAOYSA-N
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Description

N-[(2,5-Dimethoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both quinoline and pyridine rings in its structure makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-Dimethoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline and pyridine intermediates. One common method involves the reaction of 2,5-dimethoxybenzyl chloride with 2-pyridylamine to form the intermediate, which is then reacted with quinoline-4-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-Dimethoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

N-[(2,5-Dimethoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(2,5-Dimethoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine, which are known for their antimalarial properties.

    Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which have various biological activities.

Uniqueness

N-[(2,5-Dimethoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide is unique due to its combined quinoline and pyridine structure, which provides a versatile platform for various chemical modifications and biological activities. This dual functionality makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C24H21N3O3/c1-29-17-10-11-23(30-2)16(13-17)15-26-24(28)19-14-22(21-9-5-6-12-25-21)27-20-8-4-3-7-18(19)20/h3-14H,15H2,1-2H3,(H,26,28)

InChI Key

FGOLKWSACXVAFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

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